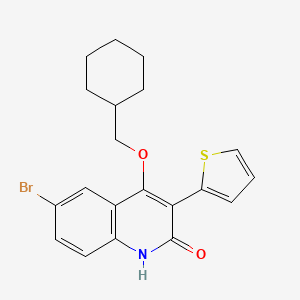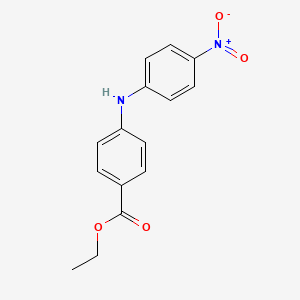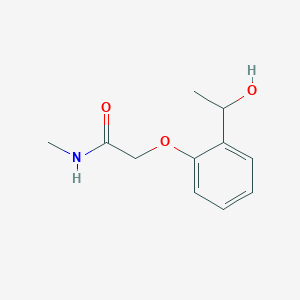
3-benzyl-4H-quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-4H-quinazoline: is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The benzyl group attached to the quinazoline core enhances its chemical properties and biological activities, making it a compound of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Transition-Metal-Catalyzed Synthesis: One common method involves the use of transition-metal catalysts such as palladium or nickel.
Green Chemistry Approaches: Another method involves the use of molecular iodine as a catalyst for the benzylic sp3 C-H bond amination of 2-aminobenzaldehydes with benzylamines under oxygen as an oxidant.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Benzyl-4H-quinazoline can undergo oxidation reactions to form quinazoline N-oxides.
Reduction: Reduction of this compound can yield dihydroquinazoline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Benzyl halides in the presence of a base like sodium hydride or potassium carbonate
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Benzyl-substituted quinazolines
Scientific Research Applications
Chemistry:
Biology and Medicine:
Antitumor Activity: Several derivatives have shown significant antitumor activity against various cancer cell lines, including CNS, renal, and breast cancer.
Antibacterial Activity: It has been tested for antibacterial activity against Gram-positive and Gram-negative bacteria.
Industry:
Mechanism of Action
Comparison with Similar Compounds
3-Benzyl-4(3H)-quinazolinone: Similar structure but with a carbonyl group at the 4-position, showing potent antitumor activity.
3-Benzylspiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one: Contains a spiro-fused carbocyclic fragment, exhibiting antibacterial and antitumor properties.
Uniqueness:
Properties
Molecular Formula |
C15H14N2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-benzyl-4H-quinazoline |
InChI |
InChI=1S/C15H14N2/c1-2-6-13(7-3-1)10-17-11-14-8-4-5-9-15(14)16-12-17/h1-9,12H,10-11H2 |
InChI Key |
HERJRWHBAKYPMX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N=CN1CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl 4-[1-(4-iodophenyl)indol-4-yl]oxypiperidine-1-carboxylate](/img/structure/B13876140.png)
![2-[4-(Dibenzylamino)phenyl]acetic acid](/img/structure/B13876154.png)

![Benzyl 3,3-dimethyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxy-1,4-dihydroisoquinoline-2-carboxylate](/img/structure/B13876166.png)

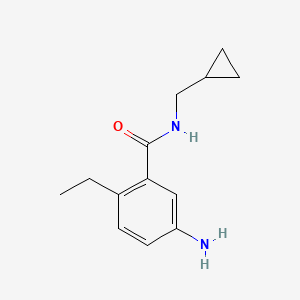

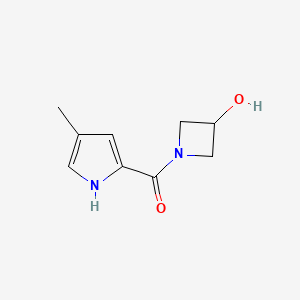
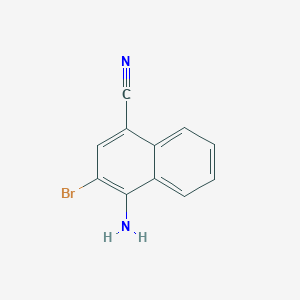
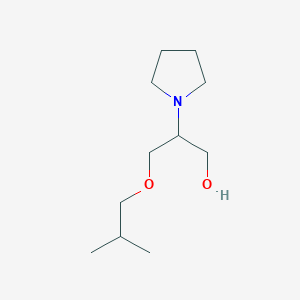
![8-(Methoxymethyl)-8-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B13876210.png)
